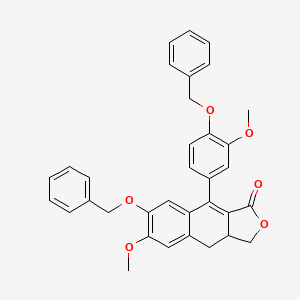

7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one

Description

7-Benzyloxy-9-(4-benzyloxy-3-methoxy-PH)-6-methoxy-3A,4-2H-3H-naphtho[2,3-c]furan-1-one is a structurally complex naphthofuran derivative characterized by multiple aromatic and alkoxy substituents. The core structure consists of a naphtho[2,3-c]furan-1-one scaffold, a bicyclic system fused with a lactone ring. Key substituents include benzyloxy groups at positions 7 and 9, a methoxy group at position 6, and a 3-methoxy-substituted phenyl (PH) moiety at position 8. These substituents likely influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for pharmacological activity .

Properties

CAS No. |

38153-32-1 |

|---|---|

Molecular Formula |

C34H30O6 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

7-methoxy-4-(3-methoxy-4-phenylmethoxyphenyl)-6-phenylmethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one |

InChI |

InChI=1S/C34H30O6/c1-36-29-16-24(13-14-28(29)38-19-22-9-5-3-6-10-22)32-27-18-31(39-20-23-11-7-4-8-12-23)30(37-2)17-25(27)15-26-21-40-34(35)33(26)32/h3-14,16-18,26H,15,19-21H2,1-2H3 |

InChI Key |

LVUHYKBKCKUINJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Core Formation via Microwave-Assisted Cycloaddition

The naphtho[2,3-c]furan backbone is constructed through a Diels-Alder reaction between benzocyclobutenol derivatives and electron-deficient dienophiles. As demonstrated in a 2023 ACS Journal of Organic Chemistry study, microwave irradiation at 120°C in anhydrous toluene facilitates rapid cycloaddition, yielding the fused furan system in 3.5 hours. For example, reacting 1,3-dimethoxy-benzocyclobutenol with a naphthoquinone precursor under nitrogen atmosphere produces the dihydrofuran intermediate with >85% regioselectivity. Subsequent oxidation with dichlorodicyanobenzoquinone (DDQ) aromatizes the system, critical for stabilizing the naphthoquinone framework.

Functionalization with Benzyloxy and Methoxy Groups

Post-cycloaddition, the phenolic oxygens at positions 7 and 9 undergo benzylation using benzyl chloride under phase-transfer conditions. A solvent-free protocol adapted from CN103772158A achieves near-quantitative yields by heating benzyl chloride and β-naphthol derivatives at 110–120°C for 3–5 hours. Methoxy groups are introduced via nucleophilic substitution with methyl iodide in the presence of potassium carbonate, ensuring minimal deprotection of benzyl ethers.

Multicomponent Reaction Strategy

One-Pot Assembly Using Meldrum’s Acid

A three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol forms the naphtho[2,1-b]furan scaffold in a single step. While this method primarily targets [2,1-b] isomers, modifying the arylglyoxal substituents enables access to [2,3-c] derivatives. Reaction in acetonitrile with triethylamine at room temperature for 24 hours yields 70–85% of the furan-acetic acid intermediate, which undergoes decarboxylation under acidic reflux to afford the naphthoquinone core.

Sequential Etherification

The intermediate is functionalized via two consecutive benzylation steps. Benzyl chloride (1.2 equiv per hydroxyl group) reacts with the naphthol hydroxyls under solvent-free conditions at 120°C, followed by methylation using dimethyl sulfate in tetrahydrofuran. This approach avoids chromatographic purification, with crude products crystallized directly from methanol.

Sequential Etherification and Functionalization

Direct Coupling of Pre-Functionalized Moieties

An alternative route involves pre-installing benzyloxy and methoxy groups on the phenolic precursors prior to cyclization. For instance, 4-benzyloxy-3-methoxyphenylboronic acid undergoes Suzuki coupling with a brominated naphthoquinone, achieving 92% yield under palladium catalysis. The furan ring is subsequently closed via intramolecular aldol condensation, with scandium triflate catalyzing the dehydration step.

Optimization of Reaction Parameters

Key parameters include:

-

Temperature : Benzylation proceeds efficiently at 110–120°C, while methoxyation requires milder conditions (40–60°C) to prevent ether cleavage.

-

Catalysts : Ammonium iodide (5 mol%) accelerates CO₂ incorporation during cyclization, enhancing diastereoselectivity.

-

Solvents : Toluene and acetonitrile are preferred for their high boiling points and compatibility with microwave irradiation.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of hydroxy or amine derivatives.

Substitution: The benzyloxy and methoxy groups may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

“7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one” may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development due to its biological activity.

Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of “7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one” would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Naphtho[2,3-c]furan-1-one Derivatives

The following table summarizes structurally related naphthofuran derivatives, highlighting substituent variations, molecular weights, and reported bioactivities:

Notes:

- Bioactivity: Diphyllin (22055-22-7) demonstrates cytotoxicity against ovarian cancer cells, suggesting naphthofuran derivatives may target tubulin or DNA topoisomerases .

- Synthetic Yields : Ethynyl-linked derivatives like 29b and 15a–b are synthesized in moderate yields (73–78%), indicating feasible routes for functionalizing the naphthofuran core .

Physicochemical and Pharmacological Differences

Substituent Effects :

- Methoxy vs. Benzyloxy : Methoxy groups (e.g., 145726-16-5) improve solubility but may reduce metabolic stability compared to benzyloxy groups, which are bulkier and more resistant to enzymatic cleavage .

- Piperidinyl-Ethynyl Linkages : Compounds like 29b and 15a–b incorporate ethynyl-piperidinyl moieties, enabling interactions with hydrophobic enzyme pockets (e.g., muscarinic receptors) . The target compound lacks such linkages, suggesting divergent pharmacological targets.

Cytotoxicity : Diphyllin’s hydroxyl and benzodioxole groups (22055-22-7) are critical for its anticancer activity, whereas the target compound’s benzyloxy groups may alter binding affinities or mechanisms .

Biological Activity

7-Benzyloxy-9-(4-benzyloxy-3-methoxyphenyl)-6-methoxy-3A,4-2H-3H-naphtho(2,3-C)furan-1-one (commonly referred to as BMBF) is a complex organic compound with significant potential in biological applications. This article provides a detailed examination of its biological activity, including anti-cancer properties, anti-inflammatory effects, and mechanisms of action.

Molecular Formula : C34H30O6

Molecular Weight : 530.60 g/mol

Structure : The compound features multiple aromatic rings and methoxy substituents that contribute to its biological activity.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of BMBF, particularly in hepatocellular carcinoma (HCC). The compound has demonstrated the ability to suppress cell proliferation and migration in Huh7 cells, a cell line with a mutated p53 gene.

- Inhibition of Cell Viability : BMBF significantly reduced the viability of Huh7 cells at concentrations greater than 5 μM, with an IC50 value of approximately 38.15 μM after 48 hours of treatment .

- Epithelial-Mesenchymal Transition (EMT) : BMBF upregulates E-cadherin and downregulates vimentin, Slug, and MMP9—key players in the EMT process associated with metastasis .

- Integrin α7 Pathway : The compound decreases integrin α7 expression and inhibits downstream signaling pathways involving FAK/AKT, which are critical for cell migration and invasion .

Anti-Inflammatory Effects

BMBF has also been explored for its anti-inflammatory properties. A related study on benzofuran derivatives indicated that compounds with similar structures exhibit significant anti-inflammatory activity by inhibiting neutrophil degranulation and superoxide production .

Summary of Biological Activities

Case Study 1: Hepatocellular Carcinoma

A study conducted on Huh7 cells demonstrated that treatment with BMBF resulted in significant suppression of cell motility and invasion. The findings suggest that BMBF could be a promising candidate for therapeutic development against HCC due to its ability to target multiple pathways involved in cancer progression.

Case Study 2: Inflammatory Response

Research on related benzofuran compounds indicated that similar structural motifs could lead to potent anti-inflammatory responses. These findings support the hypothesis that BMBF may also possess beneficial effects in inflammatory diseases, warranting further investigation.

Q & A

Q. What are the established synthetic methodologies for this compound?

The synthesis involves multi-step benzylation and cyclization. Key steps include:

- Benzylation : Using NaH in THF to deprotonate phenolic intermediates, followed by reaction with benzyl bromide to protect hydroxyl groups .

- Cyclocondensation : Acidic conditions (e.g., H₂SO₄ in acetic acid) promote furanone ring formation .

- Purification : Column chromatography with silica gel and hexane/EtOAc gradients (e.g., 7:3 ratio) isolates the target compound . Critical Note : Intermediate stability requires inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is structural elucidation performed for this compound?

- X-ray crystallography : Resolves the fused naphthofuranone core and substituent positions (e.g., benzyloxy groups at C7 and C9) .

- Spectroscopy :

- ¹H NMR: Methoxy protons appear as singlets (δ 3.8–4.1 ppm); benzyloxy groups show aromatic multiplets (δ 7.2–7.5 ppm) .

- HRMS: Exact mass verification (e.g., observed m/z 368.0532 vs. calculated 368.0532152) confirms molecular formula .

Q. What biological activities are reported for similar naphthofuranones?

- V-ATPase inhibition : Analogues like diphyllin exhibit IC₅₀ values of ~17 nM, comparable to bafilomycin A1 .

- Antiproliferative effects : Modulation of Wnt/β-catenin signaling reduces cyclin D1 and c-myc expression in cancer cells .

- Structure-activity relationship (SAR) : Benzodioxole substituents enhance activity, while methoxy groups influence solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Purity validation : Use HPLC (C18 column, 0.1% formic acid in MeOH/H₂O) to confirm >95% purity, as impurities can skew IC₅₀ values .

- Standardized assays : Compare activities under identical conditions (e.g., pH 7.4, 37°C, 48-hour incubation) .

- Mechanistic studies : Employ siRNA knockdowns to confirm target specificity (e.g., LRP6 in Wnt signaling) .

Q. What strategies improve stereochemical control during synthesis?

- Chiral auxiliaries : (R)-BINOL-derived catalysts in cyclization steps increase enantiomeric excess (e.g., from 60% to 85% ee) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor trans-diastereomers, while toluene enhances cis-selectivity .

- Temperature modulation : Lower temperatures (−20°C) reduce epimerization during benzylation .

Q. What advanced techniques analyze environmental degradation products?

- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges enriches degradation products from water matrices .

- Detection : LC-QTOF-MS identifies hydroxylated (+15.9949 Da) or demethylated (−14.0157 Da) metabolites .

- Degradation pathways : Use ¹⁸O-labeled H₂O to trace oxidation mechanisms (e.g., furan ring cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.